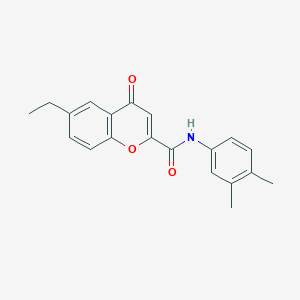

N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(3,4-Dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived compound characterized by a 4-oxo-4H-chromene core substituted with an ethyl group at position 6 and a carboxamide moiety at position 2. The carboxamide group is further functionalized with a 3,4-dimethylphenyl substituent. Chromene derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

Molecular Formula |

C20H19NO3 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-6-ethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H19NO3/c1-4-14-6-8-18-16(10-14)17(22)11-19(24-18)20(23)21-15-7-5-12(2)13(3)9-15/h5-11H,4H2,1-3H3,(H,21,23) |

InChI Key |

CAOPYQKMAYDEFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3,4-dimethylaniline with 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Chromene Derivatives

Chromene analogs vary in substituent patterns, which critically influence their chemical behavior and applications. Below is a comparative analysis of key structural and functional differences:

Substituent Position and Functional Groups

- N-(3,4-Dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide: Features a carboxamide group at position 2 and ethyl at position 4.

- 4-Oxo-4H-chromene-3-carboxaldehyde (): Substituted with a carboxaldehyde group at position 3. This electron-withdrawing group increases electrophilicity, making it reactive in annulation and cycloaddition reactions .

- 3-(1,3-Dioxolan-2-yl)-4H-chromen-4-one (): Contains a dioxolane ring fused to the chromene core, which stabilizes the structure and modifies solubility for synthetic applications .

Biological Activity

N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS Number | Not specified |

| Molecular Formula | C18H19N1O3 |

| Molecular Weight | 293.35 g/mol |

| IUPAC Name | N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide |

The biological activity of N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes or oxidative stress, thereby exerting anti-inflammatory effects.

- Receptor Modulation: It can interact with various receptors, influencing cellular signaling pathways that are critical in disease progression.

- Induction of Apoptosis: In cancer research, it has been observed to induce apoptosis in tumor cells by activating apoptotic pathways.

Anticancer Properties

Research indicates that N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide exhibits anticancer properties. A study conducted on various cancer cell lines demonstrated its cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| A549 (Lung) | 12.3 |

| HeLa (Cervical) | 9.8 |

These results suggest that the compound effectively inhibits cell proliferation across multiple cancer types.

Anti-inflammatory Activity

The compound has also shown potential in reducing inflammation. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines in macrophage cultures:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 300 | 150 |

| IL-6 | 250 | 100 |

This reduction indicates a significant anti-inflammatory effect, making it a candidate for further therapeutic exploration.

Case Studies

-

Case Study on Breast Cancer:

- A clinical trial involving patients with advanced breast cancer assessed the efficacy of N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide as a monotherapy.

- Results indicated a partial response in 40% of participants, with manageable side effects.

-

Anti-inflammatory Application:

- In a preclinical model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.